molecular formula C27H28N4O2S B250696 N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide

Cat. No. B250696
M. Wt: 472.6 g/mol
InChI Key: YHTFKSHQMXLLMT-UHFFFAOYSA-N
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Description

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide, commonly known as ‘BPTES’, is a small molecule inhibitor that selectively targets glutaminase (GLS), an enzyme involved in glutamine metabolism. The inhibition of GLS by BPTES has shown promising results in preclinical studies as a potential therapeutic strategy for cancer treatment.

Mechanism of Action

BPTES selectively targets N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide, which is an enzyme involved in the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its metabolism is altered in cancer cells to support their growth and proliferation. BPTES binds to the active site of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide and inhibits its activity, leading to a decrease in glutamate production and a subsequent decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells by inhibiting N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide activity. BPTES has also been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a decrease in energy production and an increase in oxidative stress. BPTES has also been shown to decrease the levels of lactate in cancer cells, which is a byproduct of glycolysis and is associated with cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

BPTES is a selective inhibitor of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide and has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. However, BPTES has some limitations in lab experiments, including its low solubility in water and its instability in solution. BPTES also has some off-target effects, which may limit its efficacy and specificity.

Future Directions

The potential of BPTES as a therapeutic agent for cancer treatment is still under investigation, and further research is needed to fully understand its mechanism of action and its potential as a cancer therapy. Future research should focus on optimizing the synthesis method of BPTES to increase its yield and purity. Future studies should also investigate the efficacy of BPTES in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, future research should focus on developing more selective and potent inhibitors of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide to improve the specificity and efficacy of this therapeutic strategy.
Conclusion:
BPTES is a small molecule inhibitor that selectively targets N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide, an enzyme involved in glutamine metabolism. BPTES has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. The inhibition of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide by BPTES has been shown to decrease cancer cell growth and proliferation and induce cell death. However, BPTES has some limitations in lab experiments, including its low solubility in water and its instability in solution. Further research is needed to fully understand the mechanism of action of BPTES and its potential as a cancer therapy.

Synthesis Methods

The synthesis of BPTES involves the reaction of 4-(4-bromophenyl)piperazine with 4-carboxybenzene-1-thioamide in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with propanoyl chloride to obtain BPTES. This synthesis method has been optimized and improved by various researchers to increase the yield and purity of BPTES.

Scientific Research Applications

BPTES has been extensively studied in preclinical models of cancer, and its potential as a therapeutic agent has been explored in various cancer types, including breast, lung, and prostate cancer. BPTES has been shown to inhibit the growth and proliferation of cancer cells by targeting N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide, which plays a critical role in cancer cell metabolism. BPTES has also been used in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.

properties

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

4-phenyl-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C27H28N4O2S/c1-2-25(32)31-18-16-30(17-19-31)24-14-12-23(13-15-24)28-27(34)29-26(33)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15H,2,16-19H2,1H3,(H2,28,29,33,34)

InChI Key

YHTFKSHQMXLLMT-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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